3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinium core substituted with a carbamoyl group and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM typically involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio when refluxed in a mixture of 1,2-dichloroethane-DMSO, resulting in the formation of the desired compound . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium: Similar structure but with a carboxybenzyl group instead of a methoxyphenyl group.
(Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide: Contains a similar methoxyphenyl group but differs in the rest of the structure.
Uniqueness
3-CARBAMOYL-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N2O3+ |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-6-4-11(5-7-13)14(18)10-17-8-2-3-12(9-17)15(16)19/h2-9H,10H2,1H3,(H-,16,19)/p+1 |
InChI Key |
PFYFANRHYIWRMC-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.